molecular formula C20H18FNO6 B7817016 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde CAS No. 948007-49-6

6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B7817016
CAS No.: 948007-49-6
M. Wt: 387.4 g/mol
InChI Key: FKEQREQXWRGEJS-UHFFFAOYSA-N
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Description

6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde is a complex organic compound featuring multiple functional groups, including a fluorophenyl group, an oxazole ring, and a benzodioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring through a cyclization reaction involving a fluorophenyl-substituted precursor. This is followed by the introduction of the benzodioxole moiety through a series of coupling reactions. The final step involves the formylation of the benzodioxole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and oxazole groups can enhance its binding affinity and specificity towards these targets. The benzodioxole moiety may also contribute to its overall pharmacological profile by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and benzodioxole rings, along with the fluorophenyl group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO6/c1-24-17-14(15(9-23)18(25-2)20-19(17)26-10-27-20)7-13-8-16(22-28-13)11-3-5-12(21)6-4-11/h3-6,9,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEQREQXWRGEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112104
Record name 6-[[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-49-6
Record name 6-[[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948007-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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